molecular formula C14H16N2 B8535431 n,n,3-Trimethyl-4-(pyridin-4-yl)aniline CAS No. 74900-63-3

n,n,3-Trimethyl-4-(pyridin-4-yl)aniline

Cat. No.: B8535431
CAS No.: 74900-63-3
M. Wt: 212.29 g/mol
InChI Key: WMPWIJVIYPADFV-UHFFFAOYSA-N
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Description

N,N,3-Trimethyl-4-(pyridin-4-yl)aniline is a substituted aniline derivative featuring a pyridin-4-yl group at the para position and three methyl substituents (two on the amino group and one at the meta position). Its structure combines electron-donating methyl groups with the π-deficient pyridine ring, enabling unique reactivity and physicochemical properties .

Properties

CAS No.

74900-63-3

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N,N,3-trimethyl-4-pyridin-4-ylaniline

InChI

InChI=1S/C14H16N2/c1-11-10-13(16(2)3)4-5-14(11)12-6-8-15-9-7-12/h4-10H,1-3H3

InChI Key

WMPWIJVIYPADFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substitution Patterns
Compound Name Substituents on Aniline Ring Key Features
N,N,3-Trimethyl-4-(pyridin-4-yl)aniline N(CH₃)₂, CH₃ (meta), pyridin-4-yl (para) Electron-rich; steric hindrance from methyl groups enhances stability .
N-(Pyridin-4-yl)aniline Pyridin-4-yl (para) Basic pyridine nitrogen; lower steric hindrance .
N,N-Bis(pyridin-4-yl)aniline Pyridin-4-yl (para, bis-substituted) Increased π-acidity; potential for coordination chemistry .
3-Chloro-4-(pyridin-4-yl)aniline Cl (meta), pyridin-4-yl (para) Electron-withdrawing Cl reduces electron density; alters reactivity .
4-(Trifluoromethyl)-N-(pyridin-4-yl)aniline CF₃ (para), pyridin-4-yl (para) Strong electron-withdrawing CF₃ group; impacts solubility and reactivity .
C-N Coupling Reactions
  • This compound: Likely synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging the electron-donating methyl groups to enhance reaction yields. Methyl substituents may reduce steric hindrance compared to bulkier groups, favoring mono-substitution .
  • N-(Pyridin-4-yl)aniline : Synthesized via copper-catalyzed C-N coupling between 4-chloropyridine and aniline. Yields depend on substituents: electron-donating groups (EDGs) like methyl increase yields (26–49%), while electron-withdrawing groups (EWGs) like nitro reduce yields (6–9%) .
  • N,N-Bis(pyridin-4-yl)aniline: Forms as a secondary product in reactions with EWGs (e.g., nitro, cyano) due to reduced electron density at the amino group, favoring bis-substitution (24–42% yield) .
Table 2: Comparative Yields in C-N Coupling Reactions
Aniline Substituent Major Product Yield (%) Conditions
EDG (e.g., CH₃, OCH₃) Mono-substituted 26–49 K₂CO₃, isopropyl alcohol
EWG (e.g., NO₂, CF₃) Bis-substituted 24–42 KHCO₃, methanol/ethanol
Steric hindrance (e.g., 2-CH₃) Reduced reactivity <20 High-temperature reflux

Physicochemical Properties

  • Solubility: The methyl groups in this compound improve solubility in non-polar solvents compared to analogues like 3-chloro-4-(pyridin-4-yl)aniline, which is more polar due to the Cl substituent .
  • Stability: Methyl substituents enhance thermal and oxidative stability by sterically protecting the amino group, contrasting with nitro-substituted analogues prone to decomposition under basic conditions .
  • Electronic Effects : The pyridin-4-yl group introduces π-acidity, while methyl groups donate electrons, creating a push-pull electronic structure. This contrasts with CF₃-substituted analogues, where strong EWGs dominate .

Crystallographic and Spectroscopic Data

  • Methyl groups likely induce different crystal packing compared to unsubstituted derivatives .
  • Spectroscopy: The compound’s UV-Vis spectrum would show bathochromic shifts compared to non-methylated analogues due to extended conjugation and EDG effects .

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